4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate
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Description
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furoate and has a benzoxazole group attached to it. It is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Anti-inflammatory Pharmaceuticals
Research has highlighted the development of novel anti-inflammatory pharmaceuticals, notably NOSH-Aspirin hybrids. These compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties, demonstrate significant efficacy in inhibiting the growth of various human cancer cell lines without cellular toxicity. Their potential surpasses traditional NSAIDs, offering a new class of anti-inflammatory drugs with remarkable potency against adenomatous and epithelial origin cancer cells (Kodela, Chattopadhyay, & Kashfi, 2012).
Organic Synthesis and Catalysis
The benzoxazole moiety serves as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This capability facilitates regioselective modifications and has been applied in synthesizing various functionalized compounds, indicating the versatility of benzoxazole derivatives in organic synthesis (Lahm & Opatz, 2014).
Material Science and Polymer Chemistry
In material science, benzoxazole-containing compounds have been explored for their electrochemical and photophysical properties. Such studies involve the synthesis of conjugated copolymers with potential applications in optoelectronics and advanced materials. The research indicates these polymers exhibit reversible redox behavior and multichromic properties, alongside high fluorescent properties, making them suitable for various technological applications (Deniz et al., 2013).
Heparanase Inhibition
A novel series of benzoxazol-5-yl acetic acid derivatives, originating from furanylthiazole acetic acid, have been identified as potent heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in inhibiting tumor metastasis and angiogenesis. The development of these inhibitors underscores the importance of benzoxazole derivatives in designing new drugs for cancer therapy (Courtney et al., 2005).
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-15(14-8-5-10-19-14)20-9-3-4-11-22-16-17-12-6-1-2-7-13(12)21-16/h1-2,5-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNUKSWRYZMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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